3-(1-aminoethyl)-2-chlorophenol

Lipophilicity XLogP3 ADME

3-(1-Aminoethyl)-2-chlorophenol (CAS 1337630-27-9) is a chiral, bifunctional small molecule (C₈H₁₀ClNO, MW 171.62 g/mol) belonging to the aminochlorophenol class. It features a phenolic hydroxyl group, a primary amine on a chiral α-carbon, and a chlorine substituent at the ortho position relative to the hydroxyl.

Molecular Formula C8H10ClNO
Molecular Weight 171.62 g/mol
CAS No. 1337630-27-9
Cat. No. B6618180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-aminoethyl)-2-chlorophenol
CAS1337630-27-9
Molecular FormulaC8H10ClNO
Molecular Weight171.62 g/mol
Structural Identifiers
SMILESCC(C1=C(C(=CC=C1)O)Cl)N
InChIInChI=1S/C8H10ClNO/c1-5(10)6-3-2-4-7(11)8(6)9/h2-5,11H,10H2,1H3
InChIKeyRULADLWUVGLYMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Aminoethyl)-2-chlorophenol (CAS 1337630-27-9) – Structural Identity and Procurement Baseline


3-(1-Aminoethyl)-2-chlorophenol (CAS 1337630-27-9) is a chiral, bifunctional small molecule (C₈H₁₀ClNO, MW 171.62 g/mol) belonging to the aminochlorophenol class. It features a phenolic hydroxyl group, a primary amine on a chiral α-carbon, and a chlorine substituent at the ortho position relative to the hydroxyl [1]. This substitution pattern creates a distinct hydrogen-bonding and electrostatic profile compared to non-halogenated or regioisomeric analogs, directly influencing lipophilicity, target engagement, and metabolic stability [2].

Why 3-(1-Aminoethyl)-2-chlorophenol Cannot Be Replaced by Generic Aminoethylphenol Analogs


Within the aminoethylphenol family, seemingly minor structural variations—removal of the chlorine atom or relocation of the aminoethyl group—produce dramatic shifts in physicochemical and biological behavior [1]. The 2-chloro substitution in 3-(1-aminoethyl)-2-chlorophenol increases computed logP by approximately 0.6 log units relative to the non-chlorinated analog, directly affecting membrane permeability and off-target binding [1]. Furthermore, class-level evidence demonstrates that the number and position of chloro groups, as well as the relative positions of amino and hydroxyl moieties, significantly modulate nephrotoxic potential, meaning that in-class compounds cannot be assumed toxicologically interchangeable [2]. Procurement decisions must therefore be guided by compound-specific data rather than class-level assumptions.

Quantitative Differentiation Evidence for 3-(1-Aminoethyl)-2-chlorophenol vs. Closest Analogs


Lipophilicity Differentiation: 3-(1-Aminoethyl)-2-chlorophenol vs. 3-(1-Aminoethyl)phenol

The introduction of a chlorine atom at the 2-position of 3-(1-aminoethyl)-2-chlorophenol substantially increases computed lipophilicity compared to the non-chlorinated parent compound. This difference is critical for predicting passive membrane permeability, plasma protein binding, and non-specific tissue distribution—key parameters in both pharmacological tool compound selection and environmental fate assessment [1]. While direct head-to-head experimental logP values are not available in the peer-reviewed literature for this specific compound, the computed XLogP3 values derived from the same algorithmic framework (PubChem 2.2/3.0) provide a reliable intra-class comparison [1].

Lipophilicity XLogP3 ADME Drug-likeness

Molecular Weight and Heavy Atom Count Differentiation vs. Non-Halogenated Analog

The replacement of a hydrogen atom with chlorine at the 2-position increases the molecular weight from 137.18 g/mol (3-(1-aminoethyl)phenol) to 171.62 g/mol (3-(1-aminoethyl)-2-chlorophenol). The heavy atom count simultaneously rises from 10 to 11. These changes directly influence the molecule's rotational correlation time, molar refractivity, and spatial bulk at the ortho position [1]. In the context of 3-(aminoethyl)-phenols with demonstrated dopaminergic activity as disclosed in the class-level patent literature, such substituent-driven differences in steric and electronic properties are known to modulate receptor subtype selectivity [2].

Molecular Weight Physicochemical Properties In Silico Screening

Regioisomeric Differentiation: 3-(1-Aminoethyl)-2-chlorophenol vs. 4-(1-Aminoethyl)-2-chlorophenol

Relocation of the aminoethyl group from the 3-position (meta to hydroxyl) in 3-(1-aminoethyl)-2-chlorophenol to the 4-position (para to hydroxyl) in 4-(1-aminoethyl)-2-chlorophenol generates a distinct regioisomer with identical molecular formula and mass but measurably different physicochemical properties. The 3-substituted isomer exhibits a computed boiling point of 273.4 ± 25.0 °C (at 760 mmHg) and a flash point of 119.1 ± 23.2 °C , whereas the para-substituted analog 5-(2-aminoethyl)-2-chlorophenol shows a boiling point of 284.8 ± 25.0 °C , a difference of approximately 11.4 °C. This divergence originates from differences in dipole moment, intermolecular hydrogen-bonding geometry, and molecular shape, all of which influence chromatographic retention times, recrystallization conditions, and formulation behavior . Furthermore, the comparative nephrotoxicity literature for the aminochlorophenol class shows that the relative positions of the amino and hydroxyl groups significantly alter cytotoxic potency in renal proximal tubule cells, making the specific regioisomer a critical determinant of in vitro safety profiling outcomes [1].

Regioisomerism Boiling Point Topological Polar Surface Area Chromatographic Separation

Chiral Differentiation: Racemic 3-(1-Aminoethyl)-2-chlorophenol vs. Enantiopure (S)- or (R)- Forms

3-(1-Aminoethyl)-2-chlorophenol (CAS 1337630-27-9) is supplied as a racemic mixture, whereas the individual enantiomers are registered under separate CAS numbers: 3-((1S)-1-aminoethyl)-2-chlorophenol (CAS 1213084-56-0) and 3-((1R)-1-aminoethyl)-2-chlorophenol (CAS 1213390-00-1) . The chiral center at the alpha-carbon of the aminoethyl side chain is a known determinant of pharmacological activity within the broader 3-(aminoethyl)-phenol class, where dopaminergic activity disclosed in U.S. Patent 4,242,355 is understood to be stereospecifically dependent [1]. Although direct receptor-binding or enzyme-inhibition data comparing the racemate to its individual enantiomers have not been published for this specific chlorinated derivative, the transaminase-based enantioselective synthesis route disclosed in WO2011159910A3 enables production of enantiomerically enriched (S)-3-(1-aminoethyl)-phenol derivatives, and the same biocatalytic strategy is applicable to the chlorinated scaffold [2]. Users procuring the racemic mixture should recognize that it contains a 1:1 ratio of stereoisomers with potentially divergent target-engagement profiles; enantiopure forms are available but require independent validation of enantiomeric excess.

Chirality Enantiomer Stereospecific Synthesis Transaminase

Procurement-Relevant Application Scenarios for 3-(1-Aminoethyl)-2-chlorophenol


Dopaminergic Probe and Lead Optimization Scaffold

Based on the class-level patent disclosure that 3-(aminoethyl)-phenols exhibit dopaminergic activity [1], 3-(1-aminoethyl)-2-chlorophenol serves as a direct chlorinated building block for synthesizing and screening analogs within this pharmacophore space. Its computed XLogP3 of 1.5 positions it in a more favorable lipophilicity range for CNS penetration than the non-chlorinated parent (XLogP3 = 0.9), making it the preferred starting material for medicinal chemistry programs targeting dopamine receptor subtypes requiring balanced solubility and permeability.

Nephrotoxicity Structure-Activity Relationship (SAR) Studies

The evidence that chloro group position and amino/hydroxyl relative orientation influence nephrotoxic potential in aminochlorophenols [2] makes 3-(1-aminoethyl)-2-chlorophenol a critical test article for in vitro renal cell toxicity panels. Its specific 2-chloro, 3-aminoethyl substitution pattern provides a distinct structural probe for elucidating the molecular determinants of aminophenol-induced cytotoxicity, complementing data generated with the 4-substituted regioisomer.

Chiral Separation and Enantioselective Synthesis Method Development

The availability of the racemate (CAS 1337630-27-9) alongside separately registered enantiomers (CAS 1213084-56-0 and 1213390-00-1) enables the development and validation of chiral HPLC, SFC, or enantioselective synthesis protocols . Procurement of the racemic material is recommended as the starting point for method development, with subsequent acquisition of enantiopure standards for calibration and ee determination.

Analytical Reference Standard for Regioisomer Identification

The measurable boiling point difference (approximately 11.4 °C) between 3-(1-aminoethyl)-2-chlorophenol and its 5-(2-aminoethyl) regioisomer necessitates authentic reference material of the correct regioisomer for GC, GC-MS, and HPLC-MS method qualification. Laboratories developing purity or impurity profiling methods for aminochlorophenol-containing reaction mixtures must source and verify the correct CAS number to avoid misidentification of regioisomeric byproducts.

Quote Request

Request a Quote for 3-(1-aminoethyl)-2-chlorophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.